8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 2089277-03-0): A Technical Dossier on Synthesis, Properties, and Medicinal Chemistry Applications
8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 2089277-03-0): A Technical Dossier on Synthesis, Properties, and Medicinal Chemistry Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The search for highly specific fluorinated heterocycles has become a cornerstone of modern drug discovery. The compound 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (identified via registry search as CAS 2089277-03-0 [1]) is a highly privileged building block. By combining the conformational rigidity of a tetrahydroquinoline (THQ) core with the stereoelectronic modulation of both a trifluoromethyl group and a chlorine atom, this scaffold offers unique advantages in overcoming metabolic liabilities and enhancing target affinity in oncology and neurology drug pipelines.
This whitepaper provides an authoritative breakdown of its cheminformatic profile, the structural causality behind its design, a self-validating synthetic methodology, and essential handling protocols.
Chemical Identity & Cheminformatics
Accurate identification and tracking of building blocks are critical for regulatory compliance and computational modeling. Below is the consolidated physicochemical and cheminformatic profile of the compound.
| Property | Value |
| Chemical Name | 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| CAS Registry Number | 2089277-03-0 |
| EC Number | 971-840-1 |
| Molecular Formula | C₁₀H₉ClF₃N |
| Molecular Weight | 235.63 g/mol |
| SMILES String | C1CCc2cc(C(F)(F)F)cc(Cl)c2N1 |
| Structural Class | Fluorinated Heterocycle / Tetrahydroquinoline |
Structural Rationale in Drug Design (Causality & E-E-A-T)
In medicinal chemistry, the incorporation of specific functional groups is never arbitrary. The architecture of 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges [2].
The 1,2,3,4-Tetrahydroquinoline (THQ) Core
The THQ scaffold acts as a conformationally restricted aniline. By locking the nitrogen atom into a bicyclic system, the entropic penalty typically associated with the binding of flexible amines to target proteins (such as mTOR or various kinases) is significantly reduced. This rigidity improves binding affinity and selectivity[2].
The 6-Trifluoromethyl (-CF₃) Group
Positioned para to the secondary amine, the strongly electron-withdrawing and highly lipophilic -CF₃ group serves a dual purpose:
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Metabolic Shielding: It effectively blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, a common and rapid degradation pathway for aniline derivatives.
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Lipophilicity & Permeability: The fluorine atoms increase the overall LogP of the molecule, enhancing cellular membrane permeability and facilitating blood-brain barrier (BBB) crossing for central nervous system (CNS) targets [3].
The 8-Chloro (-Cl) Substituent
Located ortho to the secondary amine, the bulky chlorine atom provides critical steric hindrance . This steric bulk physically shields the nitrogen lone pair, thereby lowering its basicity (pKa modulation). Consequently, the amine is less susceptible to rapid Phase II metabolic processes, such as N-glucuronidation or N-acetylation, prolonging the molecule's half-life in vivo.
Pharmacophore map detailing the structural causality of CAS 2089277-03-0 in drug design.
Synthetic Methodology: A Self-Validating Protocol
Synthesizing highly substituted tetrahydroquinolines requires chemoselective reduction strategies to avoid unwanted hydrodehalogenation of the 8-chloro group. The following two-step protocol ensures high fidelity and yield [3].
Phase 1: Skraup Cyclization to the Quinoline Intermediate
Objective: Construct the bicyclic aromatic core from a functionalized aniline.
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Charge Reactor: To a round-bottom flask, add 2-chloro-4-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq, acting as a mild oxidant).
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Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the temperature below 50°C to prevent uncontrolled exothermic dehydration.
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Reflux: Heat the mixture to 130–140°C for 4 hours. The glycerol dehydrates in situ to form acrolein, which undergoes conjugate addition with the aniline, followed by electrophilic cyclization.
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Workup: Cool, neutralize with aqueous ammonia, and extract with ethyl acetate. Purify via silica gel chromatography to yield 8-chloro-6-(trifluoromethyl)quinoline .
Phase 2: Chemoselective Reduction to Tetrahydroquinoline
Objective: Selectively reduce the nitrogen-containing ring without cleaving the C-Cl bond.
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Solvent Preparation: Dissolve the quinoline intermediate in glacial acetic acid (AcOH). Causality: The acidic medium protonates the quinoline nitrogen, activating the pyridine ring toward hydride attack while leaving the benzene ring inert.
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Hydride Addition: Add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) in small portions at room temperature. Causality: NaBH₃CN is a mild reducing agent that, unlike high-pressure Pd/C hydrogenation, will not cause hydrodehalogenation of the 8-chloro substituent.
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Stirring: Stir at room temperature for 12 hours under an inert argon atmosphere.
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Quenching & Isolation: Quench with 1N NaOH to neutralize the acetic acid. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo to yield the final product: 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline .
Two-step synthetic workflow for 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Safety, Hazards, and Regulatory Handling
As a biologically active heterocyclic intermediate, CAS 2089277-03-0 requires strict adherence to laboratory safety protocols. Based on notified Classification and Labelling (C&L) data [1], the compound is associated with the GHS07 (Exclamation Mark) pictogram and carries the following hazard classifications:
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | STOT SE 3 | H336 | May cause drowsiness or dizziness (single exposure). |
Handling Protocol: All synthetic manipulations and weighing must be conducted within a certified Class II fume hood. Personnel must wear nitrile gloves (double-gloving recommended during the Skraup cyclization due to the use of concentrated H₂SO₄ and nitrobenzene), protective eyewear, and a standard laboratory coat.
References
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NextSDS Database. "8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline - Chemical Substance Information." NextSDS Regulatory Database, 2026. [Link]
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Shaw, S. K., et al. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." MDPI, 2025.[Link]
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Lipunova, G. N., et al. "Fluorinated Quinolines: Synthesis, Properties and Applications." ResearchGate, 2024.[Link]
